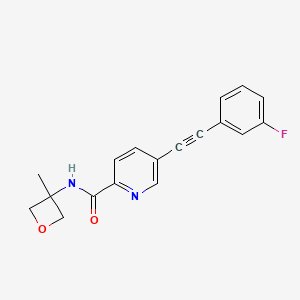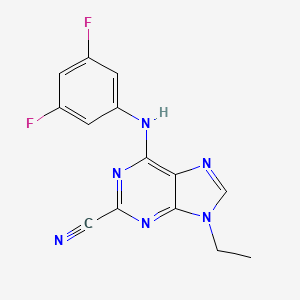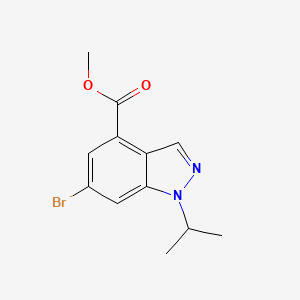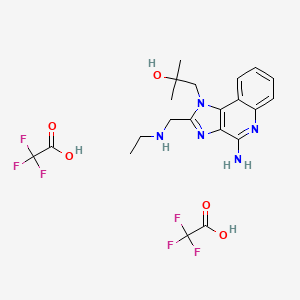
Gardiquimod trifluoroacetate
Vue d'ensemble
Description
Gardiquimod trifluoroacetate is an experimental drug that acts selectively at both mouse and human forms of toll-like receptor 7 (TLR7). It functions as an immune response modifier . The core structure is 1H-imidazo[4,5-c]quinoline, as found in related drugs such as imiquimod and resiquimod .
Molecular Structure Analysis
The molecular structure of Gardiquimod includes a 1H-imidazo[4,5-c]quinoline core . It is structurally very similar to resiquimod, differing only by an oxygen for nitrogen switch .Chemical Reactions Analysis
Trifluoroacetic acid, a component of Gardiquimod trifluoroacetate, has been used in chemical derivatization of amines for 19F-NMR spectroscopy . Additionally, ultra-short-chain perfluoroalkyl acids like trifluoroacetic acid are known for their high polarity, resulting in low retention using reversed-phase liquid chromatography .Physical And Chemical Properties Analysis
Gardiquimod trifluoroacetate is a solid, white to off-white compound . It is highly soluble in water .Applications De Recherche Scientifique
1. Anti-HIV-1 Effects
Gardiquimod trifluoroacetate has shown potential as a therapeutic agent for viral infections like HIV. It acts as a specific agonist for Toll-like receptor 7 (TLR7) and demonstrates the ability to significantly reduce HIV-1 infection in macrophages and activated peripheral blood mononuclear cells. This is achieved by inhibiting HIV-1 reverse transcriptase, an early step in the life cycle of HIV-1, and inducing interferon-alpha (IFN-α) transcription, highlighting its dual role as an immune system modifier and a reverse transcriptase inhibitor (Buitendijk, Eszterhas, & Howell, 2013).
2. Cancer Therapy
Gardiquimod has been studied for its role in cancer therapy, specifically in combination with vasculature disrupting agents (VDAs). This combination showed significant tumor growth inhibition in a mice melanoma model. Gardiquimod encapsulated in poly lactide-co-glycolide (PLGA) nanoparticles induced immune stimulation, and the synergistic effect of immune stimulation and vasculature disruption contributed to the inhibition of tumor growth (Seth et al., 2016).
3. Inhibition of K562 Cells
Gardiquimod showed inhibitory effects on K562 cells (a model for chronic myeloid leukemia) by enhancing their sensitivity to killing activity of human γδT cells. It stimulated the proliferation of γδT cells and inhibited the proliferation of K562 cells, demonstrating potential in leukemia treatment (Zhou et al., 2012).
4. Vaccine Development
Gardiquimod has been used in vaccine development, particularly in combination with antigens and adjuvants for dendritic cell (DC) activation and T cell priming. Its application in polymeric micelles enhanced the immune response, indicating its potential in immunotherapy and personalized cancer therapy (Hasegawa & Vlies, 2015).
5. Leishmaniasis Vaccine Adjuvant
In a study on visceral leishmaniasis, gardiquimod was evaluated as an adjuvant with heat-killed Leishmania donovani antigen. It resulted in a lower parasite burden and higher immune response in vaccinated mice, showing its effectiveness as an adjuvant in vaccines against this parasitic disease (Goyal, Keshav, & Kaur, 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.2C2HF3O2/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;2*3-2(4,5)1(6)7/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQPQSJDMJVOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F6N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gardiquimod trifluoroacetate | |
CAS RN |
1159840-61-5 | |
| Record name | Gardiquimod trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159840615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GARDIQUIMOD TRIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6M4HJ0WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



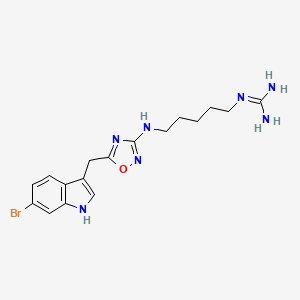
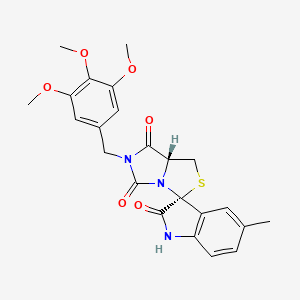
![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)

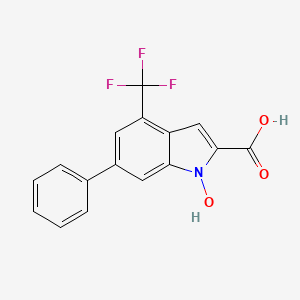
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)

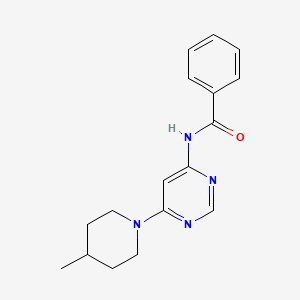
![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)
